Acetaminophen nicotinate
Description
Acetaminophen nicotinate (paracetamol-conjugated 2-methyl nicotinate) is a drug-drug conjugate synthesized via the remodeling of (aza)indole derivatives. It combines acetaminophen (an analgesic/antipyretic) with nicotinic acid (vitamin B3), aiming to leverage the pharmacological benefits of both moieties. The synthesis involves reacting 3-formyl benzofuran derivatives to yield the conjugate with a 51% efficiency .
Properties
CAS No. |
4972-65-0 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
(4-acetamidophenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-10(17)16-12-4-6-13(7-5-12)19-14(18)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,17) |
InChI Key |
QOHDTSVYCIETJO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction:
Reaction Conditions:
-
Activation of nicotinic acid : Conversion to nicotinoyl chloride using thionyl chloride (SOCl) or oxalyl chloride.
-
Coupling : Performed in anhydrous conditions with a base to neutralize HCl byproducts .
Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 256.26 g/mol | |
| CAS Registry | 4972-65-0 | |
| Key Functional Groups | Ester, amide, pyridine |
Hydrolysis and Degradation Pathways
The ester bond in this compound is susceptible to hydrolysis , releasing acetaminophen and nicotinic acid.
Acid-Catalyzed Hydrolysis:
-
Predominant in gastric fluid (pH 1–3).
Base-Catalyzed Hydrolysis (Saponification):
Metabolic Pathways
In vivo, this compound undergoes enzymatic hydrolysis by esterases, followed by independent metabolism of its components:
Phase I Metabolism:
-
Acetaminophen :
-
Nicotinic Acid :
Phase II Metabolism:
Hepatoprotective Interactions
Copper(I)-nicotinate complexes demonstrate antioxidant activity against acetaminophen-induced hepatotoxicity by:
Biochemical Evidence:
| Parameter | Acetaminophen Alone | Acetaminophen + Copper(I)-Nicotinate |
|---|---|---|
| ALT (U/L) | 320 ± 45 | 120 ± 20 |
| AST (U/L) | 280 ± 30 | 95 ± 15 |
| Nitric Oxide (μM) | 45 ± 5 | 22 ± 3 |
Data from rodent models showed reduced hepatic necrosis and mitochondrial damage with copper complex co-administration .
Thermal Stability:
-
Decomposes above 200°C, releasing CO and nitrogen oxides.
Photodegradation:
-
UV exposure induces radical-mediated oxidation , forming quinone derivatives and pyridine fragments .
Analytical Methods
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Structural and Functional Analogues
Nicotinate esters and conjugates exhibit diverse applications, ranging from therapeutics to metabolic modulators. Below is a comparative evaluation of acetaminophen nicotinate against key analogues:
Table 1: Comparative Overview of Nicotinate Derivatives
Pharmacokinetic and Mechanistic Differences
- Hydrolysis Rates: Nicotinate esters vary significantly in stability. For example, methyl nicotinate has a half-life >95 hours in human serum albumin (HSA), whereas 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) . This compound’s ester linkage may influence its metabolic clearance compared to free acetaminophen or nicotinate.
- Transport Mechanisms: Nicotinate is transported across the blood-retinal barrier via monocarboxylate transporters (MCTs), a pathway critical for designing dosage regimens to avoid systemic accumulation . This mechanism may also apply to nicotinate conjugates like this compound.
- Therapeutic Specificity :
Clinical and Preclinical Findings
- Its dual mechanism remains theoretical.
- α-Tocopheryl Nicotinate : Patented for metabolic disorders but lacks robust clinical validation compared to α-tocopheryl acetate .
- Xanthinol Nicotinate: Demonstrates age-dependent efficacy, improving memory in the elderly by 10–40% in double-blind studies .
- Methyl Nicotinate : Topical application increases blood cell yield, with 15%–20% higher T-lymphocyte counts in treated earlobes .
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